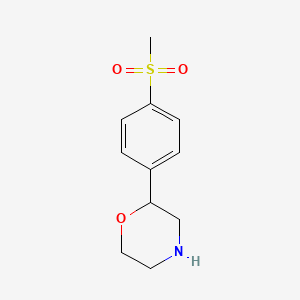

2-(4-Methanesulfonylphenyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

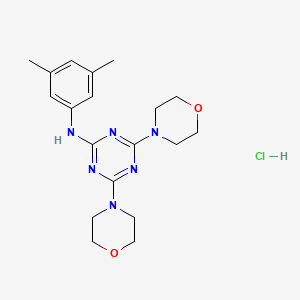

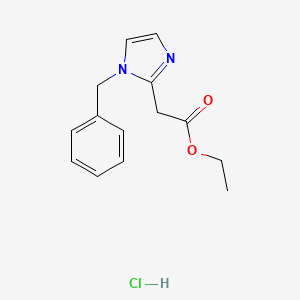

2-(4-Methanesulfonylphenyl)morpholine is a chemical compound with the molecular formula C11H15NO3S . It is also known as MSMP.

Synthesis Analysis

The synthesis of morpholines has been a topic of significant interest due to its widespread availability in natural products and biologically relevant compounds . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular weight of 2-(4-Methanesulfonylphenyl)morpholine is 277.77 . The Inchi Code is 1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Here we report the latest (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .Physical And Chemical Properties Analysis

2-(4-Methanesulfonylphenyl)morpholine is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Aplicaciones Científicas De Investigación

Antimicrobial and Modulating Activity

2-(4-Methanesulfonylphenyl)morpholine, belonging to the class of sulfonamides with a morpholine group, exhibits antimicrobial properties. Research has explored its antimicrobial and modulating activities against various microorganisms including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi such as Candida albicans. Specifically, it has been found to enhance the effectiveness of antibiotics like amikacin against resistant strains of P. aeruginosa, showcasing its potential in combating multidrug-resistant microorganisms (Oliveira et al., 2015).

Synthesis of DNA-PK Inhibitors

The compound has been utilized in the synthesis of key precursors for DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial in cancer therapy. One such method involves the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, demonstrating the compound's importance in the development of novel therapeutic agents (Aristegui et al., 2006).

Catalysis in Green Chemistry

In green chemistry, 2-(4-Methanesulfonylphenyl)morpholine is involved in solvent-free condensations of ketones with malononitrile, catalyzed by the methanesulfonic acid/morpholine system. This process highlights the compound's role in facilitating environmentally friendly chemical syntheses with good yields and short reaction times, broadening its applicability in sustainable chemical processes (Góra et al., 2009).

Electrophosphorescent Light-Emitting Devices

Research into electrophosphorescent light-emitting devices has evaluated bis-sulfone molecules, related to 2-(4-Methanesulfonylphenyl)morpholine, as hosts for phosphors. These studies contribute to the development of high-efficiency blue-green organic light-emitting devices, illustrating the compound's potential in advancing optoelectronic technology (Kim et al., 2011).

Novel Hydrogen Sulfide-Releasing Molecule

GYY4137, a novel water-soluble molecule related to 2-(4-Methanesulfonylphenyl)morpholine, has been characterized for its slow-releasing hydrogen sulfide properties. This compound shows promise in cardiovascular biology, offering insights into the biological effects of hydrogen sulfide, including vasodilator and antihypertensive activities, which could be of therapeutic value in cardiovascular diseases (Li et al., 2008).

Mecanismo De Acción

Mode of Action

It is known that morpholine derivatives can have a wide variety of pharmacological activities . For instance, some morpholine derivatives act by inhibiting the synthesis of prostaglandins

Biochemical Pathways

The downstream effects of these interactions would depend on the specific pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and moisture can affect the stability and efficacy of a compound . For instance, water is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism .

Propiedades

IUPAC Name |

2-(4-methylsulfonylphenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWWKBPFMXUQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methanesulfonylphenyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

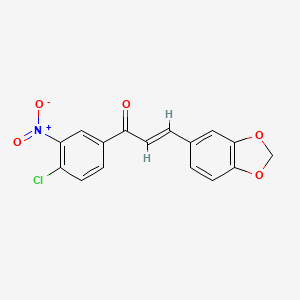

![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)

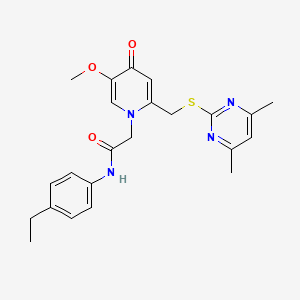

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2904378.png)

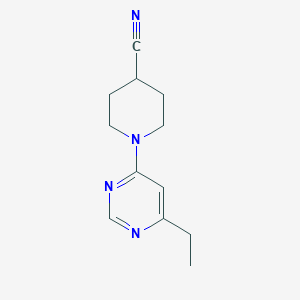

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)

![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)